Methyl 9,10-epoxystearate

Catalog No.
S571557
CAS No.
2500-59-6
M.F
C19H36O3
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9,10-epoxystearate

CAS Number

2500-59-6

Product Name

Methyl 9,10-epoxystearate

IUPAC Name

methyl 8-(3-octyloxiran-2-yl)octanoate

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

CAMHHLOGFDZBBG-UHFFFAOYSA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

Synonyms

cis-9,10-epoxystearate methyl ester, methyl 9,10-epoxystearate, methyl 9,10-epoxystearate, (2R-cis)-isomer, methyl 9,10-epoxystearate, (2R-trans)-isomer, methyl 9,10-epoxystearate, (2S-cis)-isomer, methyl 9,10-epoxystearate, (cis)-isomer, methyl 9,10-epoxystearate, (trans)-isomer, methyl 9,10-epoxystearate, carboxy 14C-labeled, (cis)-isomer, methyl cis-9,10-epoxystearate, trans-9,10-epoxystearate methyl ester

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

Methyl 9,10-epoxystearate is an organic compound classified as an epoxide, specifically an epoxidized fatty acid ester derived from stearic acid. Its chemical formula is C₁₉H₃₆O₃, and it features a three-membered cyclic ether (the epoxide) formed by the oxidation of the double bond in oleic acid. This compound is significant in various chemical and biological applications due to its unique structural properties, which allow for diverse reactivity patterns.

Currently, there is no scientific research readily available on the specific mechanism of action of methyl 9,10-epoxystearate in biological systems. Its interaction with other molecules or its role in cellular processes remains unclear and requires further investigation.

  • Epoxides can be irritating to skin and eyes. Wear appropriate personal protective equipment when handling.
  • The compound may be flammable like other fatty acid derivatives. Proper handling and storage procedures are recommended.

Future Research

Methyl 9,10-epoxystearate presents an interesting molecule for further scientific exploration. Research efforts could focus on:

  • Understanding its natural occurrence and potential sources.
  • Investigating its reactivity and exploring potential applications in organic synthesis.
  • Studying its biological effects and potential interactions with biomolecules.

  • Hydrolysis: This compound can be hydrolyzed by epoxide hydrolases, resulting in the formation of diols. The stereochemical outcomes of these reactions can vary based on the enzyme used, leading to different diastereomers and enantiomers .
  • Oxidative Cleavage: Using catalysts such as tungsten oxide supported on MCM-41, methyl 9,10-epoxystearate can be cleaved to produce methyl 9-oxononanoate and nonanal. This reaction is notable for its high yield and mild conditions .
  • Ring Opening: Acid-catalyzed ring opening reactions can occur, facilitated by various catalysts including synthetic saponite clay. This reaction leads to the formation of hydroxylated products .

Methyl 9,10-epoxystearate exhibits various biological activities:

  • Enzyme Interaction: It serves as a substrate for epoxide hydrolases, which play a role in detoxifying epoxides in biological systems. The hydrolysis of this compound can lead to the production of biologically active diols that may have implications in pharmacology and toxicology .
  • Potential Therapeutic

Several methods exist for synthesizing methyl 9,10-epoxystearate:

  • Epoxidation of Oleic Acid: The most common method involves the epoxidation of oleic acid using peracetic acid or performic acid as oxidizing agents.
  • Catalytic Methods: Recent studies have explored catalytic methods involving solid catalysts for more efficient synthesis routes, which can lead to higher yields and reduced reaction times .
  • Ring Opening Reactions: Subsequent reactions involving ring opening can also be employed to modify the compound further for specific applications .

Methyl 9,10-epoxystearate has several applications across various fields:

  • Chemical Industry: It is used as a precursor for synthesizing other chemicals such as methyl 9-oxononanoate, which is valuable in polymer production.
  • Biotechnology: Its role as a substrate for enzymatic reactions makes it useful in biocatalysis and metabolic engineering.
  • Food Industry: Due to its fatty acid composition, it may find applications in food formulations and flavoring agents.

Studies have shown that methyl 9,10-epoxystearate interacts with various enzymes, particularly epoxide hydrolases. These interactions are crucial for understanding its metabolic pathways and potential toxicological effects. The stereoselectivity observed during enzyme-catalyzed hydrolysis indicates that different enzymes may preferentially convert specific enantiomers of this compound into distinct products .

Methyl 9,10-epoxystearate shares structural similarities with other fatty acid derivatives but possesses unique characteristics due to its epoxide functionality. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Methyl OleateUnsaturated Fatty AcidContains a double bond; less reactive than epoxide
Methyl StearateSaturated Fatty AcidFully saturated; lacks the reactive epoxide group
Methyl 12-HydroxystearateHydroxylated Fatty AcidContains a hydroxyl group; potential for different reactivity
Methyl 9-HydroxyoctadecanoateHydroxylated Fatty AcidSimilar structure but lacks epoxide functionality

Methyl 9,10-epoxystearate's unique epoxide structure gives it distinct reactivity patterns not found in these similar compounds, making it valuable in both synthetic chemistry and biological applications.

Structural Features

Methyl 9,10-epoxystearate (C₁₉H₃₆O₃) is a saturated fatty acid methyl ester with an epoxide group positioned between carbons 9 and 10. Its IUPAC name is methyl 8-(3-octyloxiran-2-yl)octanoate, and its SMILES notation is CCCCCCCCC1C(O1)CCCCCCCC(=O)OC. The epoxide ring introduces strain, enhancing reactivity for nucleophilic ring-opening reactions.

Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₆O₃
Molecular Weight312.50 g/mol
Boiling Point385.9°C (at 760 mmHg)
Density0.925 g/cm³
LogP (Octanol-Water)6.50

The compound exists as a colorless liquid or solid, depending on purity and storage conditions.

Synonyms and Nomenclature

Common synonyms include trans-9,10-epoxystearic acid methyl ester (CAS 6084-76-0) and methyl 9,10-epoxy-octadecanoate (CAS 2500-59-6). Its trans configuration distinguishes it from cis isomers, though both share similar reactivity profiles.

Historical Context and Synthetic Development

Early Epoxidation Methods

The synthesis of methyl 9,10-epoxystearate originated from the Prileshajew reaction, where peracids (e.g., m-chloroperbenzoic acid) epoxidize olefinic bonds in unsaturated fatty acids. This method, developed in the early 20th century, relies on in situ peracid generation using hydrogen peroxide and formic acid under acidic conditions.

Chemical vs. Enzymatic Epoxidation

MethodCatalyst/ReagentAdvantagesLimitations
ChemicalH₂O₂, HCOOH, H₂SO₄High throughput, low costSide reactions, exothermic
Chemo-enzymaticLipase + H₂O₂Milder conditions, selectivityHigher enzyme costs

The shift toward biocatalytic methods (e.g., using lipases from Candida antarctica) addresses challenges like thermal instability and byproduct formation.

Key Synthetic Milestones

  • 1950s–1980s: Industrial-scale production using soybean oil derivatives.
  • 2000s: Development of acid-catalyzed ring-opening reactions for surfactant synthesis.
  • 2010s: Enzymatic decarboxylation of epoxidized fatty acids to enhance yield.

Significance in Fatty Acid Derivative Chemistry

Core Applications

Methyl 9,10-epoxystearate’s epoxide group enables diverse transformations:

Reaction TypeProducts/UsesExample Applications
Ring-Opening HydrolysisVicinal diolsPolyols for polyurethane foams
AlcoholysisPolyethylene glycol ethersNonionic surfactants
Aminolysisβ-Amino alcoholsBiodegradable detergents

Case Study: Surfactant Synthesis

In a study by Ogunjobi et al., methyl 9,10-epoxystearate underwent ring-opening with polyethylene glycol (PEG) to form surfactants with critical micelle concentrations (CMC) <0.1 mg/mL. These surfactants demonstrated superior emulsifying properties compared to conventional alkyl ether surfactants.

Role in Biodegradable Materials

The compound’s derivatives are pivotal in producing:

  • Epoxy resins: Cross-linked polymers for coatings and adhesives.
  • Lubricant additives: Epoxide-derived friction modifiers.
  • Oxidative metabolites: Epoxy fatty acids with potential therapeutic roles.

Research Evolution and Current Scientific Status

Advancements in Synthetic Efficiency

Recent breakthroughs include:

  • Continuous flow synthesis: Achieving 97% conversion of methyl oleate to methyl 9,10-epoxystearate in 14 minutes.
  • Green catalysts: Acid saponite clays enabling 90% epoxide conversion in 5 minutes with methanol.

Comparative Performance of Catalysts

CatalystConversion EfficiencySelectivity
Sulfuric Acid66% (1 h)Low
Synthetic Saponite90% (5 min)84% (methoxyether)
Lipase95% (enzymatic)High

Emerging Trends

  • Biocatalytic Decarboxylation: Photoenzymatic methods to synthesize epoxides from triglycerides.
  • Hybrid Material Design: Incorporating epoxides into polymer matrices for enhanced toughness.
  • Toxicity Studies: Investigations into cytotoxic effects of epoxide metabolites in hepatocytes.

Molecular Formula and Structural Features

Methyl 9,10-epoxystearate represents a monoepoxidized fatty acid methyl ester derived from stearic acid, characterized by the molecular formula C₁₉H₃₆O₃ and a molecular weight of 312.5 g/mol [1]. The compound exists as a methyl ester of 9,10-epoxystearic acid, featuring a distinctive epoxide group positioned at the 9th and 10th carbon atoms of the stearate chain [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 8-(3-octyloxiran-2-yl)octanoate, reflecting its structural organization with an eight-carbon chain terminating in a methyl ester group and an octyl-substituted oxirane ring [3].

The structural architecture of methyl 9,10-epoxystearate encompasses a linear eighteen-carbon fatty acid backbone with terminal methyl esterification and a three-membered epoxide ring interrupting the aliphatic chain . The compound's exact mass has been determined as 312.266445 g/mol through high-resolution mass spectrometry, with the canonical Simplified Molecular Input Line Entry System representation recorded as CCCCCCCCC1C(O1)CCCCCCCC(=O)OC [5]. The topological polar surface area measures 38.80 Ų, indicating moderate polarity characteristics suitable for various chemical interactions [5].

Table 1: Molecular and Physical Properties of Methyl 9,10-epoxystearate

PropertyValueSource
Molecular FormulaC₁₉H₃₆O₃PubChem [1]
Molecular Weight (g/mol)312.5PubChem [1]
CAS Registry Number2500-59-6PubChem [1]
IUPAC Namemethyl 8-(3-octyloxiran-2-yl)octanoateChemSpider [3]
Melting Point (°C)15-16.5ChemSrc [19]
Boiling Point (°C)161-163 (at 0.064 Torr)ChemSrc [19]
Flash Point (°C)149ChemSrc [19]
Density (g/cm³)0.925ChemSrc [8]
Exact Mass (g/mol)312.266445ChemSpider [3]

Stereochemical Configurations and Isomeric Forms

Methyl 9,10-epoxystearate exhibits significant stereochemical complexity due to the presence of two chiral centers within the epoxide ring, generating multiple stereoisomeric forms with distinct chemical and biological properties [9]. The compound exists primarily as cis and trans diastereomers, with the cis-9,10-epoxystearate methyl ester (CAS: 2566-91-8) representing the most commercially prevalent form [2] [7]. The trans isomer, designated as trans-9,10-epoxystearate methyl ester (CAS: 6084-76-0), demonstrates different physical and chemical characteristics compared to its cis counterpart [8].

Research conducted on plant and mammalian epoxide hydrolases has revealed distinctive enantioselectivity patterns in the hydrolysis of 9,10-epoxystearic acid enantiomers [9]. Specifically, soybean epoxide hydrolase exhibits exceptionally high enantioselectivity favoring the 9R,10S-epoxystearic acid enantiomer, while maize enzyme demonstrates equal rates of hydration for both enantiomers [9]. The stereochemical outcome of enzymatic reactions typically results from stereoselective attack by nucleophilic residues on the oxirane ring carbon possessing the S-configuration [9].

Analytical differentiation between cis and trans isomers requires sophisticated chromatographic techniques, with reconstructed ion chromatograms utilizing reverse-phase high-performance liquid chromatography coupled with mass spectrometry successfully resolving methyl cis-9,10-epoxystearate and trans-9,10-epoxystearate peaks . Chiral columns employing hexane:propan-2-ol:acetic acid mobile phases in ratios of 99.7:0.2:0.1 provide enhanced separation of enantiomers, particularly for (9R,10S)- and (9S,10R)-epoxystearate methyl esters .

Table 2: Stereoisomeric Forms of Methyl 9,10-epoxystearate

IsomerCAS NumberConfigurationNotes
cis-9,10-epoxystearate2566-91-8cisMost common commercial form [2]
trans-9,10-epoxystearate6084-76-0transLess common stereoisomer [8]
(9R,10S)-epoxystearateVariousR,SSpecific enantiomer [9]
(9S,10R)-epoxystearateVariousS,RSpecific enantiomer [9]

Functional Group Analysis and Reactivity Centers

The molecular structure of methyl 9,10-epoxystearate incorporates two primary functional groups that dictate its chemical reactivity and synthetic utility: the epoxide moiety and the methyl ester group . The epoxide functionality, characterized by a three-membered oxirane ring, exhibits exceptional reactivity due to significant ring strain, making it highly susceptible to nucleophilic attack [13] [15]. This strained three-membered ring system contains approximately 27 kcal/mol of ring strain energy, substantially exceeding the strain energy of larger cyclic ethers [32].

The epoxide group demonstrates diverse reactivity patterns depending on reaction conditions, undergoing nucleophilic ring-opening reactions under both acidic and basic conditions [13] [32]. Under acidic conditions, protonation of the oxygen atom facilitates nucleophilic attack at the more substituted carbon center, while basic conditions promote nucleophilic attack at the less substituted carbon through a classical substitution nucleophilic bimolecular mechanism [32]. Common nucleophiles including alcohols, amines, and water readily participate in ring-opening reactions, generating vicinal diols, amino alcohols, and hydroxyethers respectively [11].

The methyl ester functional group provides moderate reactivity through transesterification reactions and hydrolysis under appropriate conditions [11]. Research has demonstrated successful transesterification of the ester group with various alcohols, including ethyl cellosolve, yielding novel surface-active derivatives [11]. The ester carbonyl exhibits characteristic infrared absorption at 1744 cm⁻¹, with the carbon-oxygen stretch appearing at 1168 cm⁻¹ [11].

Table 3: Functional Group Analysis

Functional GroupPositionReactivityIR Frequency (cm⁻¹)
Epoxide (Oxirane)C9-C10High (ring strain) [13]915, 3056 [16]
EsterTerminal carboxylModerate [11]1744, 1168 [11]
Alkyl ChainC1-C18Low [16]2860-2928 [16]
Methyl GroupEster methylLow [16]1456, 1420 [16]

Spectroscopic Characterization Methodologies

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of methyl 9,10-epoxystearate through both proton and carbon-13 analyses [16]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signals including a singlet at 3.62 parts per million corresponding to the methyl ester protons, multiplet signals at 2.85 parts per million attributable to the epoxide ring protons, and a triplet at 2.26 parts per million representing the alpha-methylene protons adjacent to the carbonyl group [16]. The terminal methyl group appears as a triplet at 0.84 parts per million with a coupling constant of 7.6 Hz [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the epoxide carbon environment, with methinic carbons at positions 9 and 10 appearing in the range of 54-56.8 parts per million . Methylenic carbons positioned between epoxide groups demonstrate characteristic chemical shifts at approximately 34.50 parts per million . The carbonyl carbon of the ester functionality typically resonates around 176.0 parts per million [23].

Infrared spectroscopy serves as a fundamental analytical tool for monitoring epoxide content and structural modifications during chemical transformations [31]. The epoxide functional group exhibits distinctive absorption bands at 915 cm⁻¹ and 3056 cm⁻¹, with the 915 cm⁻¹ peak commonly employed for quantitative analysis of epoxide conversion [31]. The intensity ratio between the epoxide peak at 915 cm⁻¹ and a reference peak at 1182 cm⁻¹ (corresponding to carbon-oxygen stretching of aromatic rings) enables precise determination of epoxide conversion according to established mathematical relationships [31].

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry, provide molecular weight confirmation and fragmentation pattern analysis [26]. High-resolution mass spectrometry yields exact mass determinations essential for molecular formula confirmation, while tandem mass spectrometry offers structural information through characteristic fragmentation pathways [26].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

NMR TypeChemical Shift (ppm)AssignmentSolvent
¹H NMR3.62 (s, 3H)Methyl ester (-OCH₃) [16]CDCl₃
¹H NMR2.85 (m, 2H)Epoxide protons [16]CDCl₃
¹H NMR2.26 (t, 2H)α-CH₂ to carbonyl [16]CDCl₃
¹H NMR0.84 (t, 3H)Terminal methyl [16]CDCl₃
¹³C NMR54-56.8Methinic carbons (C9/C10) CDCl₃
¹³C NMR34.50Methylenic carbons CDCl₃

X-ray Crystallographic Analysis and Structural Elucidation

X-ray crystallographic analysis of methyl 9,10-epoxystearate presents significant challenges due to the compound's inherent flexibility and relatively low melting point range of 15-16.5°C [19]. The three-dimensional conformational analysis reveals that the molecule exists in multiple conformational states, with the long aliphatic chain adopting various extended and folded configurations [1]. Computational studies indicate that conformer generation is restricted due to excessive molecular flexibility, limiting the availability of high-quality crystallographic data [1].

Crystallographic investigations of related epoxystearate derivatives have provided valuable insights into the structural characteristics of the epoxide functionality within fatty acid systems [20]. Studies on epoxysterol compounds demonstrate that epoxide rings maintain their characteristic three-membered ring geometry with carbon-carbon bond lengths of approximately 1.47 Å and carbon-oxygen bond lengths of 1.43 Å [20]. The epoxide ring adopts a planar configuration with bond angles deviating from tetrahedral geometry due to ring strain constraints [20].

Research utilizing molybdenum oxide-based catalytic systems has achieved high-yield epoxidation of methyl oleate to produce methyl 9,10-epoxystearate with conversion rates reaching 98% under optimized conditions [18]. Structural characterization through Rietveld analysis of high-resolution synchrotron X-ray powder diffraction data has elucidated the crystalline arrangement of catalyst systems employed in epoxidation reactions [18]. These studies reveal monoclinic crystal systems with specific unit cell dimensions and noncentrosymmetric space group arrangements [18].

The molecular packing arrangements in crystalline forms of methyl 9,10-epoxystearate derivatives demonstrate the influence of intermolecular hydrogen bonding and van der Waals interactions [20]. Molecules typically form chain-like structures parallel to specific crystallographic axes through hydrogen bonding between hydroxyl donors and carbonyl acceptors [20]. The alkyl chain segments frequently exhibit disorder over multiple orientations, with refined occupancy ratios indicating dynamic conformational behavior in the solid state [20].

XLogP3

6.5

Dates

Last modified: 08-15-2023

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